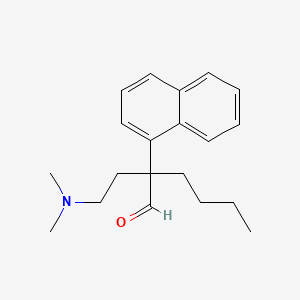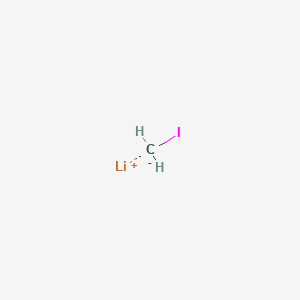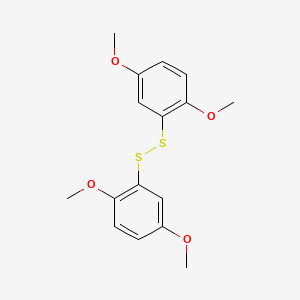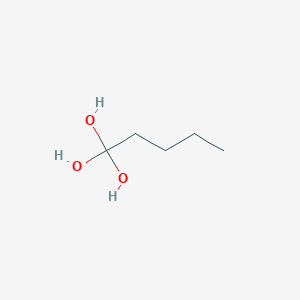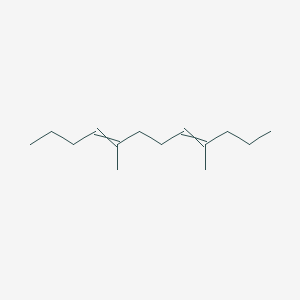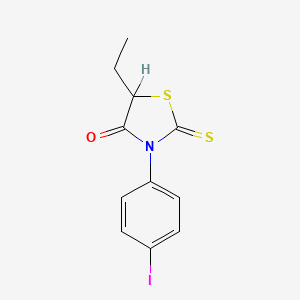
5-Ethyl-3-(p-iodophenyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(p-iodophenyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with an ethyl group at the 5-position and a p-iodophenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(p-iodophenyl)rhodanine typically involves the condensation of rhodanine with p-iodobenzaldehyde in the presence of a base. One common method is the Knoevenagel condensation, which can be carried out under microwave dielectric heating to improve yields and reduce reaction times . The reaction conditions often include the use of organic bases such as piperidine, triethylamine, or sodium acetate.
Industrial Production Methods
Industrial production of rhodanine derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(p-iodophenyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities.
Medicine: It has shown promise as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: Rhodanine derivatives are used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(p-iodophenyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on DNA replication and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer properties and ability to induce apoptosis in leukemic cells.
5-Isopropylidene-3-ethyl-rhodanine: Exhibits cytotoxicity against cancer cell lines.
Uniqueness
5-Ethyl-3-(p-iodophenyl)rhodanine is unique due to the presence of the p-iodophenyl group, which enhances its biological activity and allows for further functionalization through substitution reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
23517-46-6 |
|---|---|
Molecular Formula |
C11H10INOS2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-ethyl-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10INOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |
InChI Key |
UWKAJFCNLXNHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


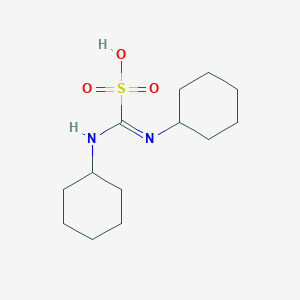
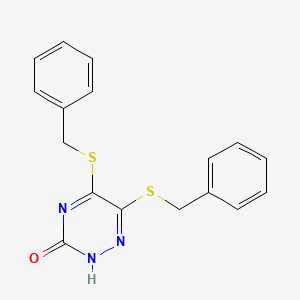
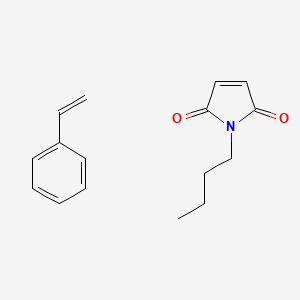
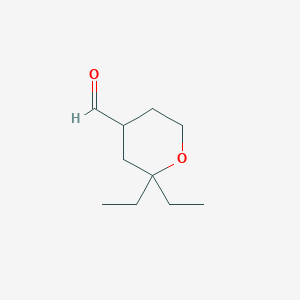
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
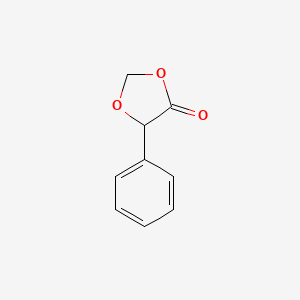
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
